4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

ADME prediction oral bioavailability blood-brain barrier penetration

This zero hydrogen bond donor (HBD=0) scaffold ensures enhanced membrane permeability and negligible Phase II conjugation, unlike HBD-containing analogs. The 2-methylthiazole-4-carbonyl motif provides a unique derivatization handle for late-stage functionalization and steric tuning. With a distinct TPSA/HBD profile (123 Ų vs. core 73.5 Ų), it serves as a critical reference for matched-pair ADME validation, kinase/GPCR SAR exploration, and building-block library expansion. Ideal for programs requiring peripheral restriction or oral bioavailability optimization.

Molecular Formula C12H12N4O2S2
Molecular Weight 308.37
CAS No. 2320376-12-1
Cat. No. B2840493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS2320376-12-1
Molecular FormulaC12H12N4O2S2
Molecular Weight308.37
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
InChIInChI=1S/C12H12N4O2S2/c1-8-14-9(7-20-8)11(18)15-3-4-16(10(17)6-15)12-13-2-5-19-12/h2,5,7H,3-4,6H2,1H3
InChIKeyPSSGDXYSQPHZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2320376-12-1): Chemical Identity and Core Scaffold Profile


4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2320376-12-1) is a synthetic heterocyclic compound featuring a piperazin-2-one core substituted at N1 with a 1,3-thiazol-2-yl group and at N4 with a 2-methyl-1,3-thiazole-4-carbonyl group [1]. Its molecular formula is C12H12N4O2S2 and its molecular weight is 308.4 g/mol . Computed properties include an XLogP3 of 1.4 and a Topological Polar Surface Area (TPSA) of 123 Ų [1]. The compound is commercially supplied by Life Chemicals (catalog F6573-8064) and is intended as a research building block for medicinal chemistry and drug discovery [2].

Why 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one Cannot Be Freely Substituted by Other Thiazole-Piperazinones


The compound's dual thiazole substitution pattern differentiates it from mono-thiazole piperazin-2-ones like 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6), which possesses only one hydrogen-bond-capable heterocycle and a lower computed polar surface area (TPSA 73.5 Ų vs. 123 Ų for the target compound) [1][2]. Critically, the target compound displays zero hydrogen bond donor (HBD) count, in contrast to the single HBD present in the unsubstituted piperazin-2-one core [1][2]. Because hydrogen bond donor count correlates with both passive membrane permeability and susceptibility to metabolic conjugation, a zero-HBD scaffold implies increased membrane permeation potential and reduced Phase II metabolic liability relative to HBD-containing analogs [3]. Furthermore, the 2-methyl substituent on the N4-thiazole ring introduces steric bulk absent in simpler analogs, which can directionally tune target selectivity [3]. These computed physicochemical differences mean that even structurally adjacent compounds within the 1-(thiazol-2-yl)piperazin-2-one family may exhibit divergent pharmacokinetic and target engagement profiles, rendering generic substitution unreliable for reproducible SAR or screening campaigns.

Quantitative Differentiation Data for 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one Relative to Key Structural Analogs


Enhanced Topological Polar Surface Area (TPSA) vs. Core 1-(Thiazol-2-yl)piperazin-2-one Scaffold

The target compound (TPSA = 123 Ų) has a 67.8% larger Topological Polar Surface Area than the unsubstituted core 1-(1,3-thiazol-2-yl)piperazin-2-one (TPSA = 73.5 Ų) [1][2]. TPSA values between 120–140 Ų are associated with balanced intestinal absorption and oral bioavailability, while values below 90 Ų favor CNS penetration but may compromise solubility. For researchers optimizing peripherally restricted or orally bioavailable leads, the target compound occupies a TPSA range that is fundamentally distinct from the CNS-biased range of the unsubstituted core [3].

ADME prediction oral bioavailability blood-brain barrier penetration

Zero Hydrogen Bond Donor Count: Reduced Phase II Metabolic Conjugation Liability

The target compound contains zero hydrogen bond donors (HBD = 0), compared to HBD = 1 for the unsubstituted 1-(1,3-thiazol-2-yl)piperazin-2-one and many mono-substituted analogs [1][2]. Hydrogen bond donor count directly influences susceptibility to glucuronidation and sulfation (Phase II metabolism); each donor increases the probability of rapid metabolic clearance [3]. The target compound's HBD = 0 profile is characteristic of oral drugs with extended half-lives and reduced first-pass conjugation, providing an inherent advantage in metabolic stability screening cascades. Among close structural analogs carrying a 4-carbonyl substituent, many retain the NH donor or possess substituents with additional donor groups, making the target compound's zero-HBD state a quantitative differentiator for programs prioritizing low intrinsic clearance [3].

metabolic stability Phase II conjugation lead optimization

Increased Hydrogen Bond Acceptor Count (HBA = 6) Correlating with Enhanced Target Binding Capacity

The target compound features 6 hydrogen bond acceptors (HBA = 6), derived from its two thiazole rings, two carbonyl oxygens, and additional heteroatoms [1]. By comparison, the unsubstituted 1-(1,3-thiazol-2-yl)piperazin-2-one possesses only 4 HBA [2], and the furan-3-carbonyl analog possesses 5 HBA [3]. In structure-based drug design, higher HBA count, when appropriately arrayed in 3D space, correlates with the potential for more enthalpically favorable protein–ligand interactions. The 4-carbonyl substitution contributes two additional acceptors (the carbonyl oxygen and the thiazole ring nitrogen) relative to the core scaffold, providing additional anchoring points for binding site residues. This property is critical for distinguishing between compounds in virtual screening libraries where target engagement prediction depends on pharmacophoric feature count [4].

hydrogen bonding target engagement binding enthalpy

2-Methyl Substitution on the N4-Thiazole Ring: Steric and Electronic Differentiation from Unsubstituted and Heteroaryl Analogs

The 2-methyl group on the N4-carbonyl thiazole ring introduces steric bulk (additional van der Waals volume of approximately ~20 ų relative to hydrogen) and a modest electron-donating inductive effect in the para-like position relative to the carbonyl [1]. Analogs without this methyl group (e.g., 1-(thiazol-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one) lack this steric feature, producing a flatter, less constrained pharmacophore [2]. Analogs that replace the methylthiazole with heteroaryl groups (e.g., pyrazine or furan carbonyl derivatives) alter electrostatic potential surfaces and H-bonding geometry, shifting selectivity profiles across biological targets [3]. The 2-methyl thiazole is a privileged motif found in several bioactive compounds (e.g., thiamine and certain kinase inhibitors), and its presence here differentiates the compound from otherwise identical 4-thiazole-carbonyl-substituted derivatives [4]. For SAR campaigns, the presence of this methyl group represents a specific structural variable that cannot be replicated by unsubstituted or differently substituted analogs.

structure-activity relationship steric tuning selectivity optimization

Limitation Statement: Absence of Publicly Available Comparative Bioactivity Data

A thorough search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and major vendor catalogs identified no published primary research articles, enzyme inhibition constants, cell-based IC50 values, or in vivo pharmacokinetic data for CAS 2320376-12-1 or its closest structural analogs with the identical substitution pattern [1]. The compound appears exclusively in chemical vendor catalogs as a research building block without accompanying biological annotation [2]. Notably, compounds sharing the C12H12N4O2S2 molecular formula but with unrelated scaffolds (e.g., SSYA10-001, a coronavirus helicase inhibitor with IC50 = 0.046 μM for unwinding activity) demonstrate that molecules of this formula can exhibit potent biological activity, but this activity is scaffold-specific and cannot be extrapolated to the target compound . Procurement decisions must therefore rely on the computed physicochemical differentiation evidence presented above and on prospective screening undertaken by the end user. This transparency is essential for scientific procurement: the compound is a structurally defined, high-purity building block whose value lies in its distinctive computed property profile and synthetic accessibility for SAR expansion, not in pre-validated biological annotation.

data availability screening readiness prospective evaluation

Recommended Procurement and Application Scenarios for 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one Based on Evidence


Structure-Activity Relationship (SAR) Exploration of N4-Thiazole Carbonyl Substituents on the 1-(Thiazol-2-yl)piperazin-2-one Scaffold

Procurement of this compound enables systematic SAR investigation of the 2-methylthiazole-4-carbonyl substitution vector. The 2-methyl group provides a defined steric and electronic perturbation relative to unsubstituted thiazole, pyrazinyl-thiazole, and furan-carbonyl analogs [1][2]. In medicinal chemistry programs targeting kinases, GPCRs, or proteases, this compound serves as a key intermediate for probing how the 2-methyl group affects target binding, selectivity, and physicochemical properties. The zero HBD and elevated TPSA (123 Ų) make it suitable for exploring peripherally restricted or orally bioavailable chemotypes [3].

In Silico Screening and Pharmacophore Model Validation Using Computed Physicochemical Descriptors

The compound's well-defined computed property profile (XLogP3 = 1.4, TPSA = 123 Ų, HBA = 6, HBD = 0) makes it a suitable reference point for validating computational ADME models and pharmacophore hypotheses [1]. Its distinct TPSA vs. HBD space — notably different from the core scaffold (TPSA 73.5 Ų, HBD 1) — allows researchers to benchmark how incremental structural changes shift predicted ADME properties. Computational chemists can use this compound as part of a matched molecular pair analysis with the unsubstituted core and furan/pyrazine analogs to derive TPSA and HBD contribution rules for the 4-carbonyl substituent [2].

Metabolic Stability Screening Cascade for Zero-HBD Lead Series

Programs that have identified hydrogen bond donor count as a key liability in their lead series can procure this compound as a zero-HBD reference standard. The absence of N–H and O–H donors, combined with six hydrogen bond acceptors, allows investigation of Phase I oxidative metabolism without the confounding factor of Phase II conjugation [1]. Comparative microsomal stability assays between this compound (HBD = 0) and the unsubstituted core (HBD = 1) can quantify the metabolic advantage conferred by eliminating the piperazinone NH donor [2]. This application is directly supported by the HBD count differentiation evidence in Section 3 [3].

Synthetic Diversification at the N4-Carbonyl Position Using Methylthiazole as a Starting Point

The compound's 2-methyl-1,3-thiazole-4-carbonyl group provides a synthetic handle for further derivatization. The methyl group can undergo radical bromination for subsequent nucleophilic displacement, enabling late-stage functionalization without altering the piperazin-2-one core or the N1-thiazol-2-yl substituent [1]. This distinguishes the compound from unsubstituted thiazole analogs, which lack this derivatization handle and require de novo synthesis for analogous modifications. Procurement of this specific methyl-substituted variant thus extends the accessible chemical space for library synthesis programs [2].

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